molecular formula C9H6IN3O4 B1614431 Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate CAS No. 885519-09-5

Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate

Cat. No.: B1614431
CAS No.: 885519-09-5
M. Wt: 347.07 g/mol
InChI Key: DJLJUJXSBAPPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound is characterized by the presence of an iodine atom at the 3-position, a nitro group at the 6-position, and a methyl ester group at the 4-position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate typically involves multiple steps. One common method starts with the iodination of an indazole derivative, followed by nitration and esterification reactions. The iodination can be achieved using iodine and a suitable oxidizing agent, while the nitration is usually carried out using a mixture of nitric acid and sulfuric acid. The final esterification step involves the reaction of the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields. The choice of solvents, catalysts, and purification methods are also tailored to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Hydrolysis: Acidic or basic conditions can be employed for the hydrolysis of the ester group.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Reduction: The major product is the corresponding amino derivative.

    Hydrolysis: The major product is the carboxylic acid derivative.

Scientific Research Applications

Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to target proteins through halogen bonding. The ester group can be hydrolyzed to release the active carboxylic acid form, which can interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate: Similar structure but different positions of the nitro and ester groups.

    1H-indazole-3-carboxylate derivatives: Various derivatives with different substituents at the 3-position.

    6-nitroindazole: Lacks the iodine and ester groups but shares the nitroindazole core.

Uniqueness

Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom allows for unique substitution reactions, while the nitro group provides redox activity. The ester group offers versatility in further chemical modifications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-iodo-6-nitro-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN3O4/c1-17-9(14)5-2-4(13(15)16)3-6-7(5)8(10)12-11-6/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLJUJXSBAPPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=NNC(=C12)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646169
Record name Methyl 3-iodo-6-nitro-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-09-5
Record name Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-iodo-6-nitro-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate
Reactant of Route 2
Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate
Reactant of Route 3
Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate
Reactant of Route 4
Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.